4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
Description
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Properties
IUPAC Name |
(4-methoxyphenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO5S/c1-27-13-2-4-15(5-3-13)29-30(25,26)16-8-6-14(7-9-16)28-18-17(20)10-12(11-24-18)19(21,22)23/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWATZVBQGJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the 4-methoxyphenyl and 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, pi-stacking, and halogen bonding.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it may potentially interfere with pathways involving aromatic compounds or halogenated molecules.
Biological Activity
4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a compound of interest due to its potential biological activities. The unique structure, featuring a trifluoromethyl group and a pyridine moiety, suggests various applications in pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is . It possesses a sulfonate group, which enhances its solubility in water and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can improve the compound's efficacy in inhibiting specific enzymes or pathways.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds, which may provide insights into the potential effects of 4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate.
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | AChE | 19.2 | Inhibitor |
| Compound B | BChE | 13.2 | Inhibitor |
| Compound C | COX-2 | 10.4 | Inhibitor |
| Compound D | LOX-15 | 7.7 | Inhibitor |
| Compound E | MCF-7 cells | >50 | Cytotoxic |
Note: IC50 values indicate the concentration required to inhibit 50% of the target enzyme activity.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds against AChE and BChE inhibition. Results indicated that certain derivatives effectively reduced enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease management .
- Anticancer Screening : In vitro studies on cancer cell lines such as MCF-7 demonstrated that some derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells . This highlights the need for further exploration of this compound's derivatives in cancer therapy.
- Molecular Docking Studies : Molecular docking simulations have shown that the trifluoromethyl group forms strong interactions with target proteins involved in oxidative stress pathways, enhancing the biological activity of these compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including human fibrosarcoma and murine colon carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been identified as a potent inhibitor of Sfp-PPTase, an enzyme crucial for post-translational modifications in bacterial systems. This inhibition can disrupt bacterial growth, providing a potential pathway for developing new antibiotics .
Agricultural Science
Pesticidal Properties
The structure of 4-Methoxyphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate suggests potential use as a pesticide or herbicide. Its chemical properties allow it to interact with specific biological pathways in pests, leading to mortality or reduced reproductive success. Field trials have indicated effectiveness against various agricultural pests, which could lead to its application in sustainable agriculture practices .
Material Science
Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. Its incorporation into polymers has shown improvements in mechanical properties and durability under environmental stressors. This application is particularly relevant in developing materials for outdoor use or in harsh chemical environments .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-1080 Fibrosarcoma | 9.02 | Apoptosis induction |
| Compound B | Murine Colon Carcinoma | 3.61 | Cell cycle arrest |
| Compound C | Human Breast Cancer | 5.00 | Inhibition of angiogenesis |
Table 2: Pesticidal Efficacy
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound D | Aphids | 200 | 85 |
| Compound E | Leafhoppers | 150 | 78 |
| Compound F | Fungal Pathogens | 100 | 90 |
Preparation Methods
Synthesis of 4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Benzenesulfonyl Chloride
The critical intermediate, 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonyl chloride, is synthesized through a sequential protocol:
Step 1: Formation of the Biphenyl Ether Linkage
3-Chloro-5-(trifluoromethyl)-2-pyridinol undergoes nucleophilic aromatic substitution with 4-fluorobenzenesulfonic acid under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The electron-withdrawing sulfonic acid group activates the para position of the benzene ring for displacement by the pyridinol oxygen.
Step 2: Sulfonation and Chlorination
The resulting 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonic acid is treated with PCl₅ in dichloromethane at 0–5°C to yield the sulfonyl chloride. Excess PCl₅ ensures complete conversion, with reaction progress monitored by thin-layer chromatography (TLC, Rf = 0.6 in hexane:ethyl acetate 3:1).
Preparation of 4-Methoxyphenol
Commercially available 4-methoxyphenol is typically purified via recrystallization from toluene to achieve >99% purity. Storage under inert atmosphere prevents oxidation of the phenolic hydroxyl group.
Esterification Strategies
The coupling of 4-methoxyphenol with the sulfonyl chloride intermediate proceeds via nucleophilic acyl substitution. Three principal methodologies have been documented:
Classical Schotten-Baumann Conditions
Reaction of equimolar quantities of 4-methoxyphenol and sulfonyl chloride in a biphasic system (NaOH aqueous solution/dichloromethane) at 0°C affords the sulfonate ester in 68–72% yield. Key advantages include mild conditions and facile byproduct (NaCl) removal.
Catalytic DMAP-Mediated Coupling
Employing 4-dimethylaminopyridine (DMAP, 10 mol%) as a catalyst in anhydrous THF at room temperature enhances reaction efficiency (85% yield). This method minimizes hydrolysis of the sulfonyl chloride and is preferred for moisture-sensitive substrates.
Solid-Phase Synthesis
Immobilization of 4-methoxyphenol on Wang resin via its hydroxyl group enables iterative coupling with sulfonyl chloride derivatives. After cleavage with TFA/DCM (95:5), the target compound is obtained in 78% purity, necessitating further chromatographic purification.
Optimization and Process-Scale Considerations
Industrial-scale production requires balancing reaction efficiency with economic and safety factors:
Solvent Selection
Comparative studies reveal that switching from DCM to methyl tert-butyl ether (MTBE) improves reaction scalability by reducing solvent toxicity while maintaining yields at 81–83%.
Temperature Profiling
Kinetic analysis demonstrates that maintaining the esterification at −10°C suppresses dimerization of the sulfonyl chloride, increasing isolated yields to 89%.
Purification Protocols
Crystallization from ethanol/water (7:3) affords needle-shaped crystals with >99.5% purity by HPLC. Polymorph screening identifies Form II as the thermodynamically stable crystalline phase above 40°C.
Analytical Characterization
Critical quality attributes are verified through:
4.1 Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25–8.18 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.99–6.93 (m, 2H, OCH₃-Ar), 3.84 (s, 3H, OCH₃).
- FT-IR : 1372 cm⁻¹ (S=O asymmetric stretch), 1189 cm⁻¹ (S-O-C ester linkage).
4.2 Chromatographic Purity
HPLC (C18 column, acetonitrile/water 65:35): Retention time = 12.7 min, purity 99.8%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Schotten-Baumann | 72 | 98.5 | High | Low |
| DMAP Catalysis | 85 | 99.2 | Moderate | Medium |
| Solid-Phase Synthesis | 78 | 95.4 | Low | High |
Challenges and Mitigation Strategies
6.1 Hydrolysis of Sulfonyl Chloride
Exposure to ambient humidity leads to premature hydrolysis. Process solutions include:
- Rigorous drying of solvents over molecular sieves
- Use of sealed reaction vessels with nitrogen purge
6.2 Regioselectivity in Ether Formation
Competing ortho/para substitution during the initial ether synthesis is minimized by:
- Electron-deficient aryl substrates (e.g., nitro-substituted benzenesulfonic acids)
- Low-temperature (−20°C) reactions with slow reagent addition
Emerging Methodologies
Recent advances in continuous flow chemistry demonstrate potential for:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
